Ethyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)butanoate
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Overview
Description
Ethyl 2-amino-4-(2-ethyl-1H-imidazol-1-yl)butanoate is a synthetic organic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(2-ethyl-1H-imidazol-1-yl)butanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as amido-nitriles or triazoles.
Alkylation: The imidazole ring is then alkylated with ethyl groups to introduce the ethyl substituents at the desired positions.
Esterification: The final step involves the esterification of the amino acid precursor to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2-ethyl-1H-imidazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-amino-4-(2-ethyl-1H-imidazol-1-yl)butanoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors involving imidazole moieties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(2-ethyl-1H-imidazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. The ester and amino groups can also modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-(1H-imidazol-1-yl)butanoate: Lacks the ethyl substituent on the imidazole ring.
Methyl 2-amino-4-(2-ethyl-1H-imidazol-1-yl)butanoate: Contains a methyl ester instead of an ethyl ester.
2-Amino-4-(2-ethyl-1H-imidazol-1-yl)butanoic acid: The free acid form of the compound.
Uniqueness
This compound is unique due to the presence of both the ethyl substituent on the imidazole ring and the ethyl ester group. These structural features can influence the compound’s chemical reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 2-amino-4-(2-ethylimidazol-1-yl)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-3-10-13-6-8-14(10)7-5-9(12)11(15)16-4-2/h6,8-9H,3-5,7,12H2,1-2H3 |
InChI Key |
BKYSNLYAEVGVKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CCC(C(=O)OCC)N |
Origin of Product |
United States |
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